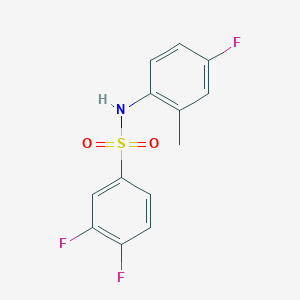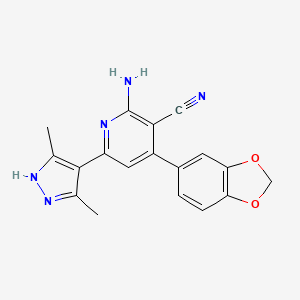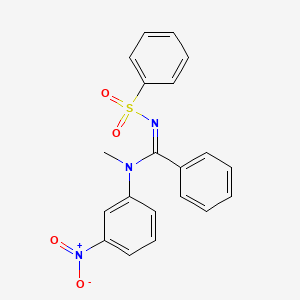![molecular formula C21H26N2O4 B5377791 N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly known as MOR-127, and it belongs to a class of compounds called morpholino amides.
作用機序
MOR-127 acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When MOR-127 binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
MOR-127 has been shown to exhibit potent analgesic effects in animal models of pain. It has also been shown to enhance the release of dopamine in the striatum, which suggests that it may have potential applications in the treatment of addiction and other psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using MOR-127 in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of mu-opioid receptor activation without interference from other receptors. However, one of the limitations of using MOR-127 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of MOR-127. One area of research could focus on the development of more efficient synthesis methods that could increase the overall yield of the compound. Another area of research could focus on the development of new analogs of MOR-127 that could exhibit improved potency and selectivity for the mu-opioid receptor. Finally, future research could also focus on the potential applications of MOR-127 in the treatment of addiction and other psychiatric disorders.
合成法
The synthesis of MOR-127 involves a multi-step process that starts with the condensation of 6-methoxy-2-naphthylamine and 2-bromoethyl morpholine to form the intermediate compound 2-(6-methoxy-2-naphthyl)-2-(morpholin-4-yl)ethyl bromide. This intermediate is then reacted with N-methyl-2-aminopropanamide in the presence of a base to form MOR-127. The overall yield of this synthesis method is around 25%.
科学的研究の応用
MOR-127 has been extensively studied for its potential applications in various fields of science. One of the most promising applications of MOR-127 is in the field of medicinal chemistry, where it has been shown to exhibit potent analgesic effects in animal models of pain. MOR-127 is believed to act as a selective agonist of the mu-opioid receptor, which is a key target for the development of analgesic drugs.
In addition to its potential applications in medicinal chemistry, MOR-127 has also been studied for its effects on the central nervous system. It has been shown to enhance the release of dopamine in the striatum, which is a key region of the brain involved in reward and motivation. This suggests that MOR-127 may have potential applications in the treatment of addiction and other psychiatric disorders.
特性
IUPAC Name |
N-[2-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(2)21(25)22-12-20(24)23-8-9-27-19(13-23)17-5-4-16-11-18(26-3)7-6-15(16)10-17/h4-7,10-11,14,19H,8-9,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZUXPPSXUFAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5377717.png)
![N-cyclopropyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377724.png)
![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)

![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5377753.png)


![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)